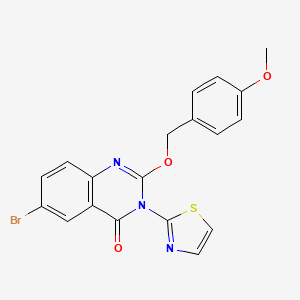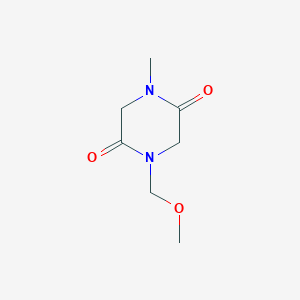
3-Nitrobenzo(k)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzo(k)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a derivative of benzo(k)fluoranthene, with a nitro group attached to the third position of the molecule. This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzo(k)fluoranthene typically involves nitration of benzo(k)fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrobenzo(k)fluoranthene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 3-Aminobenzo(k)fluoranthene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-Nitrobenzo(k)fluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its mutagenic and carcinogenic properties, contributing to understanding the biological effects of nitro-aromatic compounds.
Medicine: Investigated for its potential role in drug development and as a model compound in toxicological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The biological activity of 3-nitrobenzo(k)fluoranthene is primarily due to its nitro group. The compound can undergo metabolic activation in living organisms, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The molecular targets include cellular DNA, where the compound can form adducts, leading to mutations and potentially cancer .
Comparación Con Compuestos Similares
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 3-Nitrobenzo(k)fluoranthene is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. Compared to its non-nitrated counterparts, it exhibits different reactivity patterns in chemical reactions and has distinct biological effects, making it a valuable compound for research in toxicology and environmental chemistry .
Propiedades
Número CAS |
81316-80-5 |
|---|---|
Fórmula molecular |
C20H11NO2 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3-nitrobenzo[k]fluoranthene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)19-9-8-15-18-11-13-5-2-1-4-12(13)10-17(18)14-6-3-7-16(19)20(14)15/h1-11H |
Clave InChI |
SOJSECJEJPKNFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




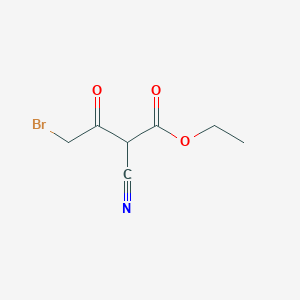
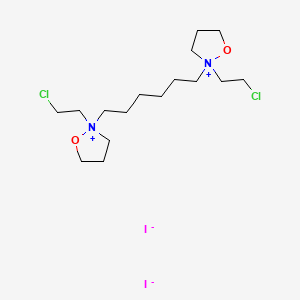

![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)

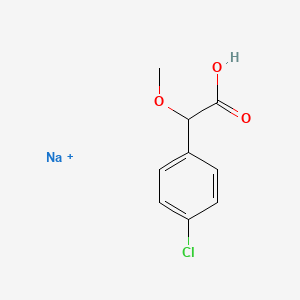
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
